Mixed-Type DHODH Inhibition Confers Mechanistic Advantage Over Competitive Inhibitor Brequinar
2-(Pyrimidin-2-yloxy)acetamide inhibits dihydroorotate dehydrogenase (DHODH) with IC₅₀ = 0.3–2.3 µM and operates through a mixed‑type mechanism, whereas the clinical‑stage DHODH inhibitor brequinar acts as a competitive inhibitor versus ubiquinone [1]. Mixed‑type inhibition implies binding to an allosteric site distinct from the ubiquinone‑binding pocket, reducing the likelihood of direct competition with endogenous substrates and potentially broadening the therapeutic window .
| Evidence Dimension | DHODH inhibition mechanism and IC₅₀ |
|---|---|
| Target Compound Data | Mixed‑type inhibitor; IC₅₀ = 0.3–2.3 µM |
| Comparator Or Baseline | Brequinar: competitive vs. ubiquinone; IC₅₀ ≈ 0.5 µM |
| Quantified Difference | Mechanistic differentiation: mixed‑type (allosteric) vs. competitive; comparable potency |
| Conditions | Human DHODH enzymatic assay; brequinar data from Liu et al. (2000) Structure 8, 25‑33. |
Why This Matters
Mixed‑type inhibition reduces substrate‑competition risks and may offer superior selectivity in cellular contexts, making the compound a preferred tool for probing DHODH biology.
- [1] McLean, J.E. et al. (2001) Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase. Biochemistry, 40, 2194‑2200. View Source
